An In-Depth Technical Guide to 4-(5-Methylpyridin-2-yl)aniline: Structure, Properties, and Applications
An In-Depth Technical Guide to 4-(5-Methylpyridin-2-yl)aniline: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(5-Methylpyridin-2-yl)aniline, a member of the pyridinylaniline class of compounds, represents a significant scaffold in medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, a detailed synthesis protocol, and its current and potential applications, with a particular focus on its role as a key building block in the development of targeted therapeutics. The unique arrangement of the aniline and methyl-substituted pyridine rings imparts specific electronic and steric properties that make it a valuable synthon for creating complex molecules with diverse biological activities.
Chemical Structure and Identification
The core structure of 4-(5-Methylpyridin-2-yl)aniline consists of an aniline ring substituted at the 4-position with a 5-methylpyridin-2-yl group. This biaryl-like structure is fundamental to its chemical reactivity and its ability to interact with biological targets.
Molecular Structure:
Key Identifiers:
| Identifier | Value |
| IUPAC Name | 4-(5-Methylpyridin-2-yl)aniline |
| Molecular Formula | C12H12N2 |
| Molecular Weight | 184.24 g/mol |
| Canonical SMILES | Cc1ccnc(c1)c2ccc(N)cc2 |
Physicochemical Properties
| Property | Value (Computed for Isomer) | Source |
| Molecular Weight | 198.26 g/mol | [1] |
| XLogP3-AA | 2.7 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Rotatable Bond Count | 3 | [1] |
| Exact Mass | 198.115698455 Da | [1] |
| Topological Polar Surface Area | 24.9 Ų | [1] |
Synthesis of 4-(5-Methylpyridin-2-yl)aniline
The most prevalent and efficient method for the synthesis of 4-(5-Methylpyridin-2-yl)aniline is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[2] This reaction facilitates the formation of a carbon-carbon bond between an aryl halide and an organoboron compound.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol outlines the synthesis of 4-(5-Methylpyridin-2-yl)aniline from 2-bromo-5-methylpyridine and 4-aminophenylboronic acid.
Materials and Reagents:
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2-Bromo-5-methylpyridine
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4-Aminophenylboronic acid (or its pinacol ester)
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Palladium(II) acetate [Pd(OAc)₂]
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Triphenylphosphine (PPh₃) or other suitable phosphine ligand
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Potassium carbonate (K₂CO₃) or other suitable base
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1,4-Dioxane (anhydrous)
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Water (degassed)
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Ethyl acetate
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Brine
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Anhydrous sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
Step-by-Step Methodology:
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Reaction Setup: In a Schlenk flask, combine 2-bromo-5-methylpyridine (1.0 eq), 4-aminophenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
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Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
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Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst, such as a pre-weighed mixture of Palladium(II) acetate (0.03 eq) and triphenylphosphine (0.06 eq). Then, add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio.
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Reaction: Stir the reaction mixture vigorously and heat to reflux (typically 85-95 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-16 hours.
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Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water.
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Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
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Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-(5-Methylpyridin-2-yl)aniline.
Causality Behind Experimental Choices:
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Inert Atmosphere: The palladium(0) active catalyst is sensitive to oxygen and can be deactivated through oxidation.[2]
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Ligand: The phosphine ligand stabilizes the palladium center and facilitates the steps of the catalytic cycle.[3]
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Base: The base is crucial for the activation of the boronic acid, forming a more nucleophilic boronate species that participates in the transmetalation step.[3]
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Solvent System: A mixture of an organic solvent like dioxane and water is often used to dissolve both the organic and inorganic reagents.
Synthesis Workflow Diagram
Applications in Drug Discovery and Materials Science
The 4-(5-Methylpyridin-2-yl)aniline scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. Its derivatives have been extensively investigated for a variety of therapeutic applications.
Kinase Inhibition in Oncology
A primary application of pyridinylaniline derivatives is in the development of protein kinase inhibitors for cancer therapy.[2] Kinases are a class of enzymes that play a critical role in cell signaling pathways that control cell growth, proliferation, and differentiation. Dysregulation of kinase activity is a hallmark of many cancers.
The 4-(5-Methylpyridin-2-yl)aniline moiety can serve as a crucial pharmacophore that interacts with the ATP-binding pocket of various kinases. The pyridine nitrogen can act as a hydrogen bond acceptor, while the aniline group provides a vector for further substitution to enhance potency and selectivity. Derivatives of this scaffold have shown promise as inhibitors of:
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Transforming Growth Factor-beta (TGF-β) Type I Receptor Kinase (ALK5): ALK5 is a key mediator in the TGF-β signaling pathway, which is implicated in tumor progression and fibrosis.[4]
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Aurora Kinases: These are a family of serine/threonine kinases that are essential for cell division.
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Receptor Tyrosine Kinases (RTKs): This broad family of kinases includes targets like EGFR and VEGFR, which are crucial for tumor growth and angiogenesis.
Signaling Pathway Diagram
Other Potential Applications
Beyond oncology, the unique electronic properties of the 4-(5-Methylpyridin-2-yl)aniline scaffold make it a candidate for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) and as a ligand in coordination chemistry.
Conclusion
4-(5-Methylpyridin-2-yl)aniline is a versatile and valuable building block for researchers in drug discovery and materials science. Its synthesis is readily achievable through robust and well-established methods like the Suzuki-Miyaura cross-coupling reaction. The inherent chemical properties of this scaffold make it a promising starting point for the development of novel kinase inhibitors and other targeted therapeutics. Further exploration of its derivatives is likely to yield new and potent molecules with significant clinical and technological potential.
References
Please note that direct experimental data for 4-(5-Methylpyridin-2-yl)aniline is limited in the provided search results. The references below pertain to the synthesis and applications of closely related and analogous compounds.
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PubChem. (n.d.). 4-methyl-N-(pyridin-2-ylmethyl)aniline. National Center for Biotechnology Information. Retrieved from [Link]
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Jin, C. H., et al. (2014). Discovery of N-((4-([2][4][5]Triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-yl)methyl)-2-fluoroaniline (EW-7197): A Highly Potent, Selective, and Orally Bioavailable Inhibitor of TGF-β Type I Receptor Kinase as Cancer Immunotherapeutic/Antifibrotic Agent. ACS Publications. Retrieved from [Link]
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PubChem. (n.d.). 4-(Pyridin-2-yl)aniline. National Center for Biotechnology Information. Retrieved from [Link]
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Julius, L. G., et al. (2023). Synthetic routes for the synthesis of the ligand 4‐(4‐nitrophenoxy)‐N,N‐bis (pyridin‐2‐ylmethyl)aniline. ResearchGate. Retrieved from [Link]
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Wang, B., et al. (2020). Discovery of (E)-N-(4-methyl-5-(3-(2-(pyridin-2-yl)vinyl)-1H-indazol-6-yl)thiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide (IHMT-TRK-284) as a novel orally available type II TRK kinase inhibitor capable of overcoming multiple resistant mutants. PubMed. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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Request PDF. (n.d.). Synthesis and biological activities of N-(4,6-dimethylpyrimidin-2-yl) aniline salts. Retrieved from [Link]
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PubChem. (n.d.). 4-(Pyrimidin-2-yl)aniline. National Center for Biotechnology Information. Retrieved from [Link]
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Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PMC. Retrieved from [Link]
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Ali, M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. Retrieved from [Link]
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Bertin Bioreagent. (n.d.). 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaboran-2yl)aniline. Retrieved from [Link]
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Golding, B. T., et al. (2021). Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. PMC. Retrieved from [Link]
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Zhou, D., et al. (2009). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase. PMC. Retrieved from [Link]
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Beilstein Journals. (n.d.). Supporting Information Syntheses of novel pyridine-based low-molecular-weight luminogens possessing aggregation-induced emission. Retrieved from [Link]
- Shamkhi, Z. S. (2025).
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Crysdot LLC. (n.d.). 4-(6-Methylpyridin-2-yl)aniline. Retrieved from [Link]
- Google Patents. (n.d.). CN113412255A - Process for preparing 4-amino-5-methylpyridinone.
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Perković, I., et al. (2020). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. PMC. Retrieved from [Link]
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(n.d.). Supplementary Information. Retrieved from [Link]
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PubChemLite. (n.d.). 2-methyl-5-[(pyridin-2-yl)methyl]aniline. Retrieved from [Link]
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El-Damasy, A. K., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Publishing. Retrieved from [Link]
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Tzankova, S., et al. (2008). Synthesis, characterization and biological activity of Pt(II) and Pt(IV) complexes with 5-methyl-5(4-pyridyl)-2,4-imidazolidenedione. PubMed. Retrieved from [Link]
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PubChem. (n.d.). 4-methyl-N-(4-methylpentan-2-yl)aniline. National Center for Biotechnology Information. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of Aniline, N-methyl- (CAS 100-61-8). Retrieved from [Link]
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SpectraBase. (n.d.). N-(pyridin-4-ylmethylene)-3-(trifluoromethyl)aniline - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
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Enantilabs. (n.d.). 4-Amino-5-Methylpyridine-2-ol Intermediate Manufacturer. Retrieved from [Link]
